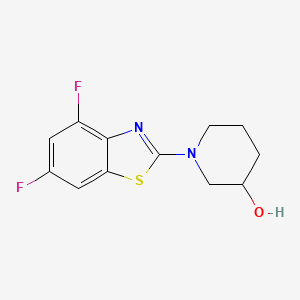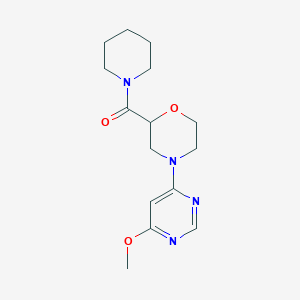![molecular formula C15H17BrN4O2 B6460524 2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine CAS No. 2549006-25-7](/img/structure/B6460524.png)
2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine is a synthetic organic compound that features a complex structure combining a pyrimidine ring with a piperidine and bromopyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-(3-bromopyridin-4-yl)piperidine. This can be achieved through the reaction of 3-bromopyridine with piperidine under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.
-
Coupling with Pyrimidine: : The piperidine intermediate is then coupled with 5-methoxypyrimidine. This step usually involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Final Product Formation: : The final product, this compound, is obtained after purification, typically through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring.
Coupling Reactions: The pyrimidine and piperidine moieties can be further modified through coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Derivatives: Introduction of various functional groups at the bromine position.
Oxidized or Reduced Forms: Modified piperidine ring structures.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders or cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to these targets, while the piperidine and pyrimidine rings contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine
- 2-{[1-(3-fluoropyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine
- 2-{[1-(3-iodopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine
Uniqueness
Compared to its analogs, 2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and binding affinity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
2-[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy-5-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2/c1-21-12-8-18-15(19-9-12)22-11-3-6-20(7-4-11)14-2-5-17-10-13(14)16/h2,5,8-11H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBHVWBWHQSWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C3=C(C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460451.png)

![4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6460463.png)
![4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B6460465.png)
![4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6460471.png)
![4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B6460472.png)
![4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6460478.png)
![7-methoxy-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6460486.png)

![3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B6460497.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6460503.png)
![4-(6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6460542.png)
![4-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6460543.png)
![4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine](/img/structure/B6460547.png)
